molecular formula C6H14NO4P B1330135 Diethyl (2-amino-2-oxoethyl)phosphonate CAS No. 5464-68-6

Diethyl (2-amino-2-oxoethyl)phosphonate

Cat. No. B1330135
Key on ui cas rn: 5464-68-6
M. Wt: 195.15 g/mol
InChI Key: QPVCUQOSWAXEOQ-UHFFFAOYSA-N
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Patent
US05254733

Procedure details

In 400 ml of 25% aqueous ammonia is dissolved 100 g (0.446 mol) of ethyl diethylphosphonoacetate at an temperature of not higher than 10° C. The solution is allowed to stand overnight at an temperature of not higher than 15° C. and concentrated under reduced pressure. To the residue is added 25 ml of toluene and the water is azeotropically removed off under reduced pressure. To the residue is added 300 ml of toluene and 100 ml is azeotropically removed off under atmospheric pressure for complete dehydration. The residual solution is cooled and seed crystals are added at 50° C. for crystallization. After cooling to 5° C., the crystals are collected by filtration. The crystals are washed with 100 ml of toluene and dried in vacuo overnight to give 76.7 g of diethylphosphono-acetamide (a carbamoyl-containing Wittig reagent) (Yield 88.0%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([CH2:9][C:10]([O:12]CC)=O)([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[NH3:15]>>[CH2:1]([O:3][P:4]([CH2:9][C:10]([NH2:15])=[O:12])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Name
Quantity
400 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
of not higher than 15° C. and concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue is added 25 ml of toluene
CUSTOM
Type
CUSTOM
Details
the water is azeotropically removed off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue is added 300 ml of toluene and 100 ml
CUSTOM
Type
CUSTOM
Details
is azeotropically removed off under atmospheric pressure for complete dehydration
TEMPERATURE
Type
TEMPERATURE
Details
The residual solution is cooled
ADDITION
Type
ADDITION
Details
seed crystals are added at 50° C. for crystallization
FILTRATION
Type
FILTRATION
Details
the crystals are collected by filtration
WASH
Type
WASH
Details
The crystals are washed with 100 ml of toluene
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OP(=O)(OCC)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 76.7 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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